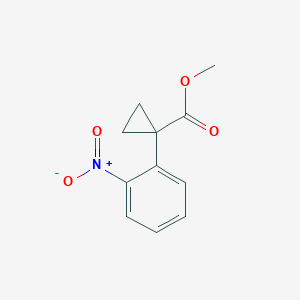

Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C11H11NO4 It is a cyclopropane derivative featuring a nitrophenyl group and a carboxylate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-nitrobenzyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes cyclization to form the cyclopropane ring, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to improve efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: 1-(2-Aminophenyl)cyclopropane-1-carboxylate.

Reduction: 1-(2-Nitrophenyl)cyclopropane-1-carboxylic acid.

Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Insecticidal Applications

One of the most significant applications of methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate lies in its use as an insecticide. Research has shown that compounds of this class exhibit high insecticidal activity with a rapid effect on various pests, particularly in agricultural settings.

Efficacy Against Specific Pests

The compound demonstrates effectiveness against several insect families, including:

- Hemiptera :

- Delphacidae (e.g., white-backed planthopper)

- Deltocephalidae (e.g., green rice leafhopper)

- Aphididae (e.g., grain aphid)

- Lepidoptera :

- Spruce budworm

- Rice stem borer

In laboratory settings, tests have shown that a solution of this compound can achieve 100% mortality rates in larvae of target pests within a short period after application . The compound's low toxicity to non-target organisms such as fish and mammals enhances its appeal as an environmentally friendly option for pest control .

Therapeutic Potential

Recent studies have begun to explore the potential of this compound derivatives in medicinal chemistry. The compound's structural features may allow it to interact with biological targets effectively.

Research has indicated that derivatives of cyclopropanecarboxylic acids exhibit promising antiparasitic activities. For example, synthesized derivatives have been evaluated for their efficacy against Leishmania mexicana, a parasite responsible for leishmaniasis. These studies assessed cytotoxicity against human cell lines and demonstrated that certain derivatives showed significant specificity towards the parasite while sparing mammalian cells .

Synthesis and Chemical Properties

This compound can be synthesized through various methods, often involving cyclization reactions that yield high purity products suitable for further functionalization. The compound serves as an important building block in organic synthesis, allowing chemists to create more complex structures.

Synthesis Overview

The synthesis typically involves:

- Starting materials : Aromatic compounds and cyclopropanecarboxylic acid derivatives.

- Reagents : Various catalysts and solvents to facilitate the cyclization process.

The resulting compound can then be modified to enhance its biological activity or tailor it for specific applications in research or industry .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate: Similar structure but with an amino group instead of a nitro group.

Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate: Similar structure but with the nitro group in the para position.

Ethyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate is unique due to the presence of both a nitro group and a cyclopropane ring, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds .

Activité Biologique

Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring with a carboxylate group and a nitrophenyl substituent, contributing to its reactivity and interaction with biological targets. Its molecular formula is C10H9N1O3, with a molecular weight of approximately 193.18 g/mol.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cytotoxic Effects : Reactive intermediates can induce cytotoxicity in certain cell lines, potentially making it a candidate for anticancer therapies .

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Anticancer Properties : Studies have shown that compounds with similar structures can exhibit selective inhibition of deubiquitinases, which are implicated in cancer cell survival. The potential for this compound to affect such pathways warrants further investigation .

- Antimicrobial Activity : Preliminary studies suggest possible antibacterial properties, though specific mechanisms remain to be fully elucidated .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human tumor cell lines. The results indicated that the compound increased levels of monoubiquitinated PCNA (Ub-PCNA), leading to decreased cell survival. This suggests that the compound may act as a potential therapeutic agent targeting the USP1/UAF1 deubiquitinase complex, enhancing the efficacy of existing chemotherapeutics like cisplatin .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme interactions, this compound was shown to inhibit O-acetylserine sulfhydrylase isoforms, which are crucial for cysteine biosynthesis. This inhibition has implications for diseases related to cysteine metabolism and highlights the compound's potential as a therapeutic agent.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate | Nitro group instead of amino group | Different mechanism due to electron-withdrawing properties |

| Ethyl 2-(4-aminophenyl)-1-(4-methylbenzyl)cyclopropane-1-carboxylate | Similar cyclopropane structure with ethyl ester | Potentially similar enzyme inhibition |

| Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate | Amino-substituted phenyl group | Significant enzyme inhibition |

This table illustrates how variations in substituents affect the biological activity of structurally related compounds.

Propriétés

IUPAC Name |

methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-10(13)11(6-7-11)8-4-2-3-5-9(8)12(14)15/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHKBNOKSRRPIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.